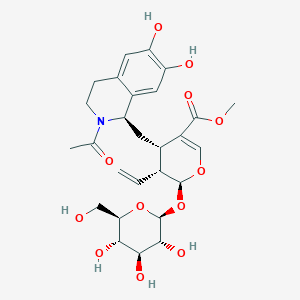
6-Chlorosaccharin
Übersicht
Beschreibung
6-Chlorosaccharin is a derivative of saccharin, an artificial sugar . It is a chemical compound and is considered a strong chlorinating reagent .
Synthesis Analysis
The synthesis of saccharin and its derivatives, including 6-Chlorosaccharin, has been reported in the literature . The application of saccharin and its derivatives represents a greener and superior catalytic approach for reactions .Molecular Structure Analysis
The molecular formula of 6-Chlorosaccharin is C7H4ClNO3S . Its molecular weight is 217.63 g/mol .Chemical Reactions Analysis
6-Chlorosaccharin has been used as a catalyst for a wide variety of organic transformations . It has been involved in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .Physical And Chemical Properties Analysis
6-Chlorosaccharin is a crystalline compound . It is soluble in most common organic solvents . The melting point is 148-152 °C .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
6-Chlorosaccharin serves as a catalyst for various organic transformations. Its role is significant due to its ability to facilitate reactions under greener conditions, which is a key aspect of sustainable chemistry . It’s particularly useful in reactions such as:
Electrophilic Reagent in Halogenation
Due to the electrophilic nature of the chloro substituent in 6-Chlorosaccharin, it’s more reactive than chlorine in similar compounds, making it a valuable reagent for halogenation processes . This includes:
Co-Halogenation Agent
6-Chlorosaccharin is used in co-halogenation processes, particularly in the synthesis of chlorohydrins from alkenes . This process is important for:
Source of Functional Groups in Synthesis
This compound acts as a source of various functional groups such as CO, NH2, SCN, and SCF3, which are pivotal in the synthesis of a wide range of organic molecules .
Green Chemistry Applications
6-Chlorosaccharin’s derivatives are used in green chemistry applications due to their lower energy requirements, faster reaction times, increased selectivity, and decreased use of processing and separation agents .
Proteomics Research
6-Chlorosaccharin is utilized in proteomics research, where it may be involved in the study of protein structures, functions, and interactions .
Wirkmechanismus
Target of Action
6-Chlorosaccharin, also known as 6-chloro-1,1-dioxo-1,2-benzothiazol-3-one, is primarily used as a catalyst in a variety of organic transformations . The primary targets of 6-Chlorosaccharin are the reactants in these transformations. It interacts with these reactants to facilitate the reaction process .
Mode of Action
The mode of action of 6-Chlorosaccharin involves its interaction with its targets, the reactants in the organic transformations. It acts as a catalyst, accelerating the rate of these reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction and the reactants involved .
Biochemical Pathways
6-Chlorosaccharin affects various biochemical pathways through its role as a catalyst. It facilitates a wide variety of organic transformations, impacting the pathways associated with these reactions . The downstream effects of these transformations depend on the specific reaction and the reactants involved.
Result of Action
The molecular and cellular effects of 6-Chlorosaccharin’s action are primarily seen in the facilitation of organic transformations. As a catalyst, it accelerates these reactions, leading to the formation of the desired products more efficiently .
Action Environment
The action, efficacy, and stability of 6-Chlorosaccharin can be influenced by various environmental factors. These may include the temperature, pH, and concentration of the reactants in the reaction environment
Eigenschaften
IUPAC Name |
6-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRMRLXOFZGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196740 | |
| Record name | 6-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorosaccharin | |
CAS RN |
46149-10-4 | |
| Record name | 6-Chlorosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046149104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 46149-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9LE5955CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-chlorosaccharin interact with taste receptors, and what are the downstream effects?
A: Research suggests that 6-chlorosaccharin stimulates the gustatory receptors of Mongolian gerbils (Meriones unguiculatus) []. When tested alongside other saccharin derivatives and related compounds, only saccharin and 6-chlorosaccharin elicited a noticeable response from the chorda tympani nerve, which carries taste signals from the front two-thirds of the tongue []. This suggests that 6-chlorosaccharin, like saccharin, interacts with specific taste receptors responsible for perceiving sweetness. The study observed that 6-chlorosaccharin elicited a weaker response compared to saccharin, indicating potential differences in binding affinity or receptor activation [].
Q2: Does the structure of 6-chlorosaccharin influence its ability to stimulate taste receptors?
A: Structural variations significantly impact the ability of saccharin derivatives to stimulate taste receptors []. For instance, N-methyl saccharin, phthalimide, and O-sulfobenzoic acid, all structurally similar to saccharin, did not stimulate the gerbils' taste receptors []. This suggests that the specific arrangement of atoms within 6-chlorosaccharin is crucial for its interaction with taste receptors and its ability to elicit a sweet taste perception.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)





